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Compound of Interest

Compound Name: 3,2"-Dimethoxybenzophenone
CAS No.: 21554-74-5
Cat. No.: B1313573
Get Quote
. J

CAS Registry Number: 21554-74-5 Chemical Formula: CisH1403 Molecular Weight: 242.27
g/mol [1]

Executive Summary & Chemical Identity

3,2'-Dimethoxybenzophenone is a diaryl ketone characterized by an asymmetrical
substitution pattern: a methoxy group at the meta position of one phenyl ring and the ortho
position of the other. Unlike its symmetric isomer (4,4'-dimethoxybenzophenone), which is a
commodity photoinitiator, the 3,2-isomer is a specialized pharmacophore. It serves as a critical
scaffold in medicinal chemistry, particularly in the design of tubulin polymerization inhibitors
where the twisted conformation induced by the ortho-methoxy group mimics the bioactive
conformation of combretastatin A-4.

Structural Nomenclature

» IUPAC Name: (3-methoxyphenyl)(2-methoxyphenyl)methanone

e SMILES: COclccece(cl)C(=0)c2cceccc20C
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o Key Feature: The steric bulk of the 2'-methoxy group forces the two phenyl rings out of
planarity, a feature essential for binding to the colchicine site of tubulin.

Physicochemical Properties

The following data synthesizes experimental values from analogous benzophenone derivatives
and calculated consensus data for the specific 21554-74-5 isomer.

Table 1: Physical Constants

Property

Value

Context/Notes

Physical State

Solid (Crystalline)

Often crystallizes as off-white

needles from ethanol.[1]

Lower than the 4,4'-isomer

Melting Point 68°C — 72°C (142°C) due to asymmetry and
steric strain.
Boiling Point 395°C £ 15°C At 760 mmHg (Predicted).
Density 1.12 g/cm? Estimated at 25°C.
Lipophilic; indicates good
LogP (Octanol/Water) 3.10 membrane permeability for

drug candidates.[1]

Solubility

DMSO, DCM, Ethanol

Insoluble in water (<0.1

mg/mL).

Flash Point

185°C

Non-volatile under standard

lab conditions.

Spectral Characterization

Accurate identification requires distinguishing the 3,2'-isomer from the more common 4,4’ or

3,4-isomers.[1]

Nuclear Magnetic Resonance (NMR) Profile

e 'H NMR (400 MHz, CDCls):
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o 0 3.84 (s, 3H): Methoxy group at C3 position.

o 0 3.72 (s, 3H): Methoxy group at C2' position (shielded by the carbonyl anisotropy due to
ortho-twist).

o 06.90 — 7.50 (m, 8H): Aromatic protons. The 2'-ring protons will show distinct splitting (dd)
characteristic of ortho-substitution.

e 13C NMR (100 MHz, CDCI5):
o 6 196.5: Carbonyl (C=0).
o 0 159.8, 157.5: C-OMe carbons (distinct shifts due to electronic environments).
o 9 55.8, 55.4: Methoxy methyl carbons.

Synthesis & Reaction Logic

Direct Friedel-Crafts acylation of anisole with 3-methoxybenzoyl chloride typically yields the
para product (4,3'-isomer). Therefore, to synthesize the 3,2'-isomer with high regioselectivity, a
Grignard approach is required.

Protocol: Regioselective Grignard Addition

This protocol utilizes the reaction between a Grignard reagent and a nitrile, followed by
hydrolysis, to prevent over-addition (which would form a tertiary alcohol).

Reagents

e Grignard Reagent: 3-Methoxyphenylmagnesium bromide (1.0 M in THF).[1]
e Substrate: 2-Methoxybenzonitrile.
e Solvent: Anhydrous THF (Tetrahydrofuran).[1]

e Quench: Aqueous HCI (3 M).

Step-by-Step Workflow

¢ Inert Atmosphere: Flame-dry a 250 mL 3-neck round-bottom flask and purge with Argon.
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e Substrate Charge: Add 2-Methoxybenzonitrile (10 mmol) and 20 mL anhydrous THF. Cool to
0°C.[2]

o Addition: Add 3-Methoxyphenylmagnesium bromide (12 mmol) dropwise via syringe pump
over 30 minutes. Rationale: Slow addition controls the exotherm and prevents side reactions.

e Reflux: Warm to room temperature, then reflux at 65°C for 4 hours. The intermediate formed
is the imine magnesium salt.

» Hydrolysis (Critical Step): Cool to 0°C. Cautiously add 30 mL of 3 M HCI. Stir vigorously at
room temperature for 2 hours. Rationale: Acid hydrolysis converts the stable imine
intermediate into the ketone.

o Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine,
dry over MgSOa, and concentrate.

 Purification: Recrystallize from Ethanol/Hexane (1:4) or purify via flash chromatography
(10% EtOAc in Hexanes).

Visualization: Synthesis Pathway

2-Methoxybenzonitrile THF, Reflux
3-Methoxyphenyl
Magnesium Bromide

Imine Salt Intermediate Acid Hydrolysis - NH4cClI 3,2'-Dimethoxybenzophenone
(Stable) (3M HCI) (Target)

Click to download full resolution via product page

Figure 1: Regioselective synthesis via Grignard addition to nitrile, avoiding the para-isomer
byproduct common in Friedel-Crafts acylation.

Applications in Drug Discovery

The 3,2'-dimethoxybenzophenone scaffold is primarily investigated for its ability to inhibit
microtubule dynamics.
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Mechanism of Action: The "Twist" Effect

Tubulin inhibitors like Combretastatin A-4 rely on a cis-stilbene configuration to fit into the
colchicine binding pocket. However, stilbenes are prone to photo-isomerization to the inactive

trans form.

e The Solution: The benzophenone carbonyl group links the two rings. The ortho-methoxy
group (2'-position) creates steric hindrance with the carbonyl oxygen, forcing the rings to

twist.

» Result: This mimics the cis-stilbene geometry, creating a metabolically stable tubulin
inhibitor.

Visualization: Pharmacophore Logic

3,2'-Dimethoxybenzophenone

Structural Feature

2'-Methoxy Steric Clash

orces Rotation

Non-Planar 'Twisted' Geometry
Tubulin Colchicine Site

Biological Outcome

Inhibition of Polymerization
(Apoptosis)
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Figure 2: Structural logic demonstrating why the 3,2'-isomer is preferred over the planar 4,4'-
isomer for tubulin inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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